

Application Notes: Fluorescent DNA Probe Generation using Nick Translation with Tetramethylrhodamine-dUTP

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Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

Cat. No.: B12390567

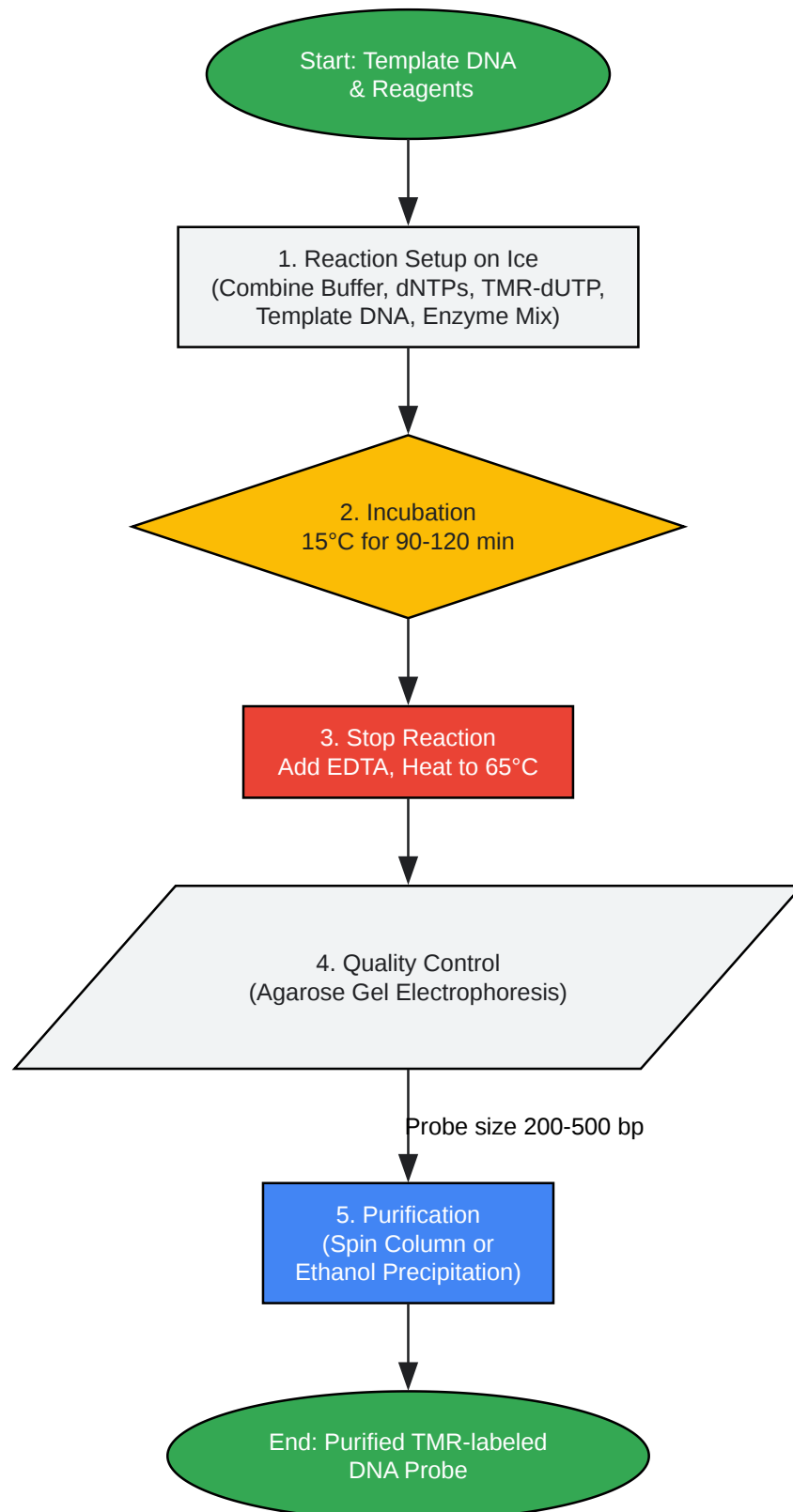
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Introduction and Principle

Nick translation is a robust enzymatic method for labeling DNA probes to a high specific activity. The technique relies on the concerted action of two enzymes: DNase I and E. coli DNA Polymerase I [1][2]. DNase I introduces random single-stranded breaks, or "nicks," into the phosphodiester backbone of a double-stranded DNA template[3][4]. DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-hydroxyl terminus. Concurrently, its inherent 5' → 3' exonuclease activity removes the existing nucleotides downstream of the nick[4]. This process effectively "translates" the nick along the DNA strand, replacing the original nucleotides with a new strand containing labeled precursors[1].

By substituting standard deoxythymidine triphosphate (dTTP) in the reaction mix with Tetramethylrhodamine-5-dUTP (TMR-dUTP), the newly synthesized DNA strand becomes fluorescently labeled[5][6]. The resulting red-fluorescent DNA probes are highly effective for various molecular biology applications, most notably for Fluorescence In Situ Hybridization (FISH) to detect specific gene sequences on chromosomes or in interphase nuclei[5][7]. Probes generated by this method are typically between 200 and 500 base pairs, an optimal size for penetrating cellular structures and hybridizing to target sequences[5][8].

Mechanism of Nick Translation



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